molecular formula C19H23ClN2O3 B10986935 [1-({[(4-chloro-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid

[1-({[(4-chloro-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid

Cat. No.: B10986935
M. Wt: 362.8 g/mol
InChI Key: RXJJJVIGPHIXRI-UHFFFAOYSA-N
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Description

[1-({[(4-chloro-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyclohexyl ring, an indole moiety, and an acetic acid group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-({[(4-chloro-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid typically involves multiple steps, starting with the preparation of the indole derivative. The indole derivative is then chlorinated to introduce the chloro group. The next step involves the acetylation of the indole derivative, followed by the formation of the amide bond with cyclohexylamine. Finally, the acetic acid group is introduced through a carboxylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and pH levels during the reactions. Additionally, the use of catalysts and solvents can significantly impact the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The chloro group on the indole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide (NaOH), and a suitable solvent like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-2-carboxylic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, [1-({[(4-chloro-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with various biomolecules. It can serve as a probe to investigate enzyme activities and protein-ligand interactions.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [1-({[(4-chloro-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in inflammation or cell proliferation, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • [2-(4-chlorophenyl)ethyl]acetic acid
  • [1-(4-chlorophenyl)cyclohexyl]acetic acid
  • [1-(4-chloro-1H-indol-1-yl)ethyl]acetic acid

Uniqueness

Compared to similar compounds, [1-({[(4-chloro-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid stands out due to its combination of an indole moiety, a cyclohexyl ring, and an acetic acid group

Properties

Molecular Formula

C19H23ClN2O3

Molecular Weight

362.8 g/mol

IUPAC Name

2-[1-[[[2-(4-chloroindol-1-yl)acetyl]amino]methyl]cyclohexyl]acetic acid

InChI

InChI=1S/C19H23ClN2O3/c20-15-5-4-6-16-14(15)7-10-22(16)12-17(23)21-13-19(11-18(24)25)8-2-1-3-9-19/h4-7,10H,1-3,8-9,11-13H2,(H,21,23)(H,24,25)

InChI Key

RXJJJVIGPHIXRI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)O)CNC(=O)CN2C=CC3=C2C=CC=C3Cl

Origin of Product

United States

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